1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexanone with hydrazine hydrate can form a hydrazone intermediate, which can then be cyclized with isopropyl isocyanide to yield the desired triazole compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its biological activity .
Comparison with Similar Compounds
1-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Imidazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar biological activities.
Thiazoles: Thiazoles have a sulfur atom in the ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.
Oxazoles: Oxazoles contain an oxygen atom in the ring and are used in the synthesis of various pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexane ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H22N4/c1-9(2)10-14-11(16(3)15-10)12(13)7-5-4-6-8-12/h9H,4-8,13H2,1-3H3 |
InChI Key |
WUBFJTPGNIQRTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=N1)C2(CCCCC2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.